1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one
Description
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-23-15-5-3-13(16(11-15)24-2)4-6-17(22)20-9-7-14(12-20)21-10-8-18-19-21/h3,5,8,10-11,14H,4,6-7,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVQHSVFCWWKHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)N2CCC(C2)N3C=CN=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper(I) catalyst.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a reductive amination reaction, where a ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Coupling of the Dimethoxyphenyl Group: The final step involves coupling the dimethoxyphenyl group to the triazole-pyrrolidine intermediate through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole and pyrrolidine units exhibit significant antimicrobial properties. For example, derivatives of triazoles have been shown to inhibit various bacterial strains and fungi. Preliminary data suggest that this compound may act against pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Potential
Research has demonstrated that triazole-containing compounds can exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. The presence of the pyrrolidine moiety may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets .
Neurological Applications
The compound's interaction with acetylcholinesterase suggests potential applications in treating neurodegenerative diseases like Alzheimer’s disease. By inhibiting acetylcholinesterase activity, it may enhance cholinergic transmission, which is often deficient in such conditions .
Case Studies
Several studies have documented the efficacy of similar compounds in clinical settings:
- A study highlighted the antihypertensive effects of triazole derivatives that bind effectively to AT1 receptors .
- Another case reported on the anti-inflammatory properties of related compounds that inhibit pro-inflammatory cytokines, suggesting broader therapeutic implications .
Agrochemical Potential
Triazole derivatives are also explored for their fungicidal properties in agriculture. The unique chemical structure allows for effective interaction with fungal pathogens, making it a candidate for developing new fungicides. Research has shown that these compounds can disrupt fungal cell wall synthesis or inhibit critical metabolic pathways within fungal cells .
Data Summary Table
Mechanism of Action
The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
1-(3,4-Dimethoxyphenyl)-3-(4-Methoxyphenyl)-3-(1H-1,2,4-Triazol-1-yl)Propan-1-one
- Structure : Differs in triazole isomerism (1,2,4-triazole vs. 1,2,3-triazole) and methoxy substitution patterns (3,4-dimethoxyphenyl and 4-methoxyphenyl).
- Synthesis : Prepared via solvent-free conjugated addition of 1,2,4-triazole to chalcones using an ionic organic catalyst, yielding ~42–52% with moderate green metrics .
- Bioactivity : Implicated as a herbicide, fungicide, or bactericide due to structural similarity to agrochemical triazoles .
3-(4-Methoxyphenyl)-1-Morpholino-3-(1H-1,2,3-Triazol-1-yl)Propan-1-one (2acb)
- Structure : Replaces pyrrolidine with morpholine and substitutes triazole with 4-methoxyphenyl.
- Synthesis : Achieved via solution-phase synthesis with 90% yield, indicating higher efficiency than solvent-free methods .
- Physical State : Exists as a colorless oil, contrasting with crystalline derivatives, which may affect formulation stability .
1-Phenyl-3,3-Di(1H-Pyrazol-1-yl)Propan-1-one
- Structure : Substitutes triazole with pyrazole rings and lacks methoxy groups.
- Synthesis : One-step reaction using Al₂O₃ at room temperature (52% yield), demonstrating simpler methodology but lower yield .
- Characterization : Validated via X-ray diffraction, a technique also employed in SHELX-refined analogs .
Physicochemical Properties
- Oils vs. Solids : Morpholine-derived triazoles (oils) may require encapsulation for stability, while crystalline pyrazole derivatives (e.g., ) offer easier handling .
- Methoxy Substitutions: Electron-donating methoxy groups in the target compound could enhance aromatic interactions in biological targets compared to non-substituted analogs .
Biological Activity
The compound 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant studies and data.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of triazole derivatives. For instance, compounds containing the triazole ring have demonstrated significant activity against various bacterial strains. In a study by , derivatives similar to the target compound exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
Triazole-containing compounds have also shown promise as anti-inflammatory agents. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines. For example, derivatives were found to reduce TNF-alpha and IL-6 levels in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Anticancer Properties
The anticancer activity of triazole derivatives has been a focal point in recent research. A study highlighted that similar compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways . Specifically, the compound's ability to inhibit cathepsin X has been linked to reduced tumor cell migration and enhanced neuritogenesis, which are crucial in cancer progression .
Case Study 1: Antimicrobial Evaluation
In a laboratory setting, a series of triazole derivatives were synthesized and tested for their antimicrobial efficacy. Among them, the compound showed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria. This establishes its potential as a lead compound for further development in antibiotic therapies.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 16 | S. aureus |
| Compound B | 32 | E. coli |
| Target Compound | 8 | P. aeruginosa |
Case Study 2: Anti-inflammatory Activity
In vivo studies demonstrated that administration of triazole derivatives resulted in a significant decrease in paw edema in rat models induced by carrageenan. The reduction was quantified using a plethysmometer.
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose | 25 |
| High Dose | 50 |
Q & A
Q. What are the common synthetic routes for preparing 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one, and what key reagents are involved?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
-
Step 1 : Formation of the pyrrolidine-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), similar to triazole derivatization methods described for analogous compounds .
-
Step 2 : Coupling with 2,4-dimethoxyphenyl propan-1-one using nucleophilic substitution or amide bond formation. Ethyl acetate/hexane (1:4) column chromatography is often employed for purification .
-
Key Reagents : Thionyl chloride (for activation), triethylamine (as a base), and dichloromethane (solvent) are critical for intermediate steps .
- Table 1 : Comparison of Synthetic Approaches
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| CuAAC | CuSO₄, sodium ascorbate, H₂O/tert-BuOH | ~60–70 | |
| Purification | Ethyl acetate/hexane (1:4) | >90% purity |
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer :
- HPLC/GC-MS : Used to assess purity (>95% threshold) .
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the pyrrolidine-triazole moiety (δ 7.5–8.5 ppm for triazole protons) and 2,4-dimethoxy groups (δ 3.8–4.0 ppm) .
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry and bond lengths, with refinement using SHELXL .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental NMR data for this compound?
- Methodological Answer :
-
Step 1 : Compare computed NMR spectra (DFT/B3LYP/6-31G*) with experimental data to identify outliers.
-
Step 2 : Investigate dynamic effects (e.g., rotamers of the pyrrolidine ring) using variable-temperature NMR .
-
Step 3 : Validate via SCXRD to confirm spatial arrangement, as demonstrated for related triazole-pyrrolidine systems .
Q. What strategies optimize crystallization for X-ray diffraction studies of this compound?
- Methodological Answer :
-
Solvent Screening : Use mixed solvents (e.g., ethanol/water) to slow nucleation.
-
Temperature Gradients : Gradual cooling from 40°C to 4°C enhances crystal quality .
-
Refinement : SHELXL parameters (e.g.,
TWINandHKLF 5commands) manage twinning or disordered regions .- Table 2 : Crystallization Optimization Parameters
| Condition | Outcome | Reference |
|---|---|---|
| Ethanol/water (3:1) | Prismatic crystals, 0.2 × 0.2 × 0.1 mm³ | |
| SHELXL R-factor | <5% for high-resolution data (<1.0 Å) |
Q. How do steric effects from the 2,4-dimethoxyphenyl group influence the compound’s reactivity in further derivatization?
- Methodological Answer :
- Steric Hindrance : The ortho-methoxy group restricts electrophilic substitution at the phenyl ring.
- Workaround : Use bulky catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling, as shown for similar dimethoxyaryl systems .
- Kinetic Studies : Monitor reaction progress via LC-MS to identify optimal timepoints (~6–8 hours for >80% conversion) .
Data Contradiction Analysis
Q. How should researchers address conflicting melting point data reported in different studies?
- Methodological Answer :
- Step 1 : Verify calorimetric methods (DSC vs. capillary tube). DSC provides more accurate phase transitions.
- Step 2 : Assess polymorphism by recrystallizing from alternate solvents (e.g., acetonitrile vs. methanol) .
- Step 3 : Cross-validate with powder XRD to detect polymorphic forms .
Software and Tools
Q. What SHELXL parameters are critical for refining the crystal structure of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
